CHROMIC ACETATE

Descripción general

Descripción

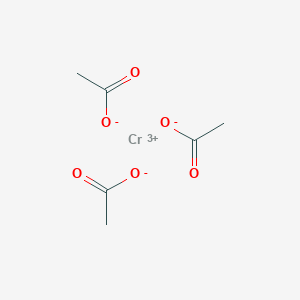

CHROMIC ACETATE, commonly known as basic chromium acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This compound is characterized by its distinctive structure, featuring octahedral chromium(III) centers conjoined by oxo and acetate bridging ligands. It typically appears as a blue/grey-green powder and is soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: CHROMIC ACETATE can be synthesized by reacting chromium(III) oxide with acetic acid. The reaction is typically carried out by heating the mixture to 70-80°C while stirring for about 6 hours. The molar ratio of acetic acid to water to chromium(III) oxide is usually maintained at 2:30:0.5-0.65 .

Industrial Production Methods: The industrial production of chromium(III) acetate follows a similar process, with careful control of reaction conditions to ensure high yield and purity. The product is then separated, dried, and screened to obtain the final compound .

Análisis De Reacciones Químicas

Reduction Reactions

Chromic acetate undergoes reduction to form chromium(II) species under controlled conditions. A notable example involves the synthesis of chromium(II) acetate via zinc-mediated reduction in acidic aqueous solutions :

-

Reaction :

Subsequent treatment with sodium acetate yields chromium(II) acetate dihydrate (Cr₂(OAc)₄(H₂O)₂), characterized by its distinctive quadruple Cr–Cr bond .

Substitution and Ligand Exchange

The trichromium cluster undergoes ligand substitution, particularly in weakly acidic media (pH 4–5). Studies reveal an associative interchange (Iₐ) mechanism for ligand replacement :

Key Findings:

-

Ligands Tested : Histidine, lactic acid, glycine, malonic acid, aspartic acid.

-

Rate Constants : Vary with ligand type and temperature (40–60°C).

-

Activation Parameters :

Ligand ΔH‡ (kJ/mol) ΔS‡ (J/K·mol) Histidine 75 ± 15 -130 ± 25 Lactic acid 66 ± 13 -155 ± 30 Glycine 31 ± 6 -225 ± 45

These parameters suggest a transition state with increased order, consistent with an Iₐ mechanism .

Hydrolysis and Breakdown Kinetics

In aqueous solutions, the [Cr₃O(OAc)₆]⁺ cluster hydrolyzes via a two-step process:

-

Ion-Pair Equilibrium : Rapid formation of an intermediate.

-

Rate-Determining Step : Associative ligand substitution leading to mononuclear products .

Kinetic Data:

-

pH Dependence : Hydrolysis accelerates in acidic conditions (pH ≤ 5).

-

Half-Life : Ranges from minutes to hours at 40–60°C, depending on ligand and pH.

Precipitation Reactions

This compound precipitates under alkaline conditions due to hydroxide formation. Experimental studies demonstrate:

Factors Influencing Precipitation :

| Parameter | Effect on Precipitation Rate |

|---|---|

| pH Increase | Shortens induction period |

| Temperature | Accelerates precipitation |

| Acetate Ion | Delays onset of precipitation |

-

Induction Period : Decreases from 1,200 minutes (pH 7) to <200 minutes (pH 10) at 25°C.

-

Mechanism : Fluid-rock interactions (e.g., in carbonate formations) elevate pH, triggering Cr(OH)₃ formation .

Table 1: Breakdown Kinetics of [Cr₃O(OAc)₆]⁺ with Ligands

| Ligand | k (25°C, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |

|---|---|---|---|

| Histidine | 1.2 × 10⁻⁴ | 75 | -130 |

| Lactic acid | 3.5 × 10⁻⁵ | 66 | -155 |

| Glycine | 9.8 × 10⁻⁶ | 31 | -225 |

Table 2: Precipitation Rates of Chromium Acetate Solutions

| pH | Temperature (°C) | Induction Period (min) |

|---|---|---|

| 7 | 25 | 1,200 |

| 10 | 25 | <200 |

| 7 | 45 | 600 |

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Chromic acetate serves as a catalyst in numerous organic reactions. Its ability to facilitate oxidation reactions makes it valuable in synthetic organic chemistry. For instance, it has been utilized in the oxidation of alcohols to ketones and aldehydes.

Case Study: Oxidation of Alcohols

- Objective : To convert primary and secondary alcohols into corresponding carbonyl compounds.

- Method : Using this compound as a catalyst in the presence of an oxidizing agent.

- Results : High yields of ketones and aldehydes were achieved, demonstrating the effectiveness of this compound in facilitating these transformations.

Environmental Applications

This compound is employed in environmental chemistry, particularly in the treatment of wastewater. Its properties allow it to act as a reducing agent, which can help in the removal of heavy metals from contaminated water.

Case Study: Heavy Metal Reduction

- Objective : To assess the efficacy of this compound in reducing lead and cadmium levels in industrial wastewater.

- Method : this compound was added to samples containing heavy metals, followed by analysis using atomic absorption spectroscopy.

- Results : Significant reductions in lead and cadmium concentrations were observed, indicating its potential for environmental remediation.

Materials Science

In materials science, this compound is used as a precursor for chromium oxide thin films, which have applications in electronics and optics. The deposition of these films can be achieved through various methods including chemical vapor deposition (CVD).

Data Table: Properties of Chromium Oxide Films

| Property | Value |

|---|---|

| Thickness | 100 nm to 1 μm |

| Refractive Index | 2.0 |

| Electrical Conductivity | Varies with doping |

Biological Applications

Recent studies have explored the effects of this compound on biological systems, particularly its role as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacteria and fungi.

Case Study: Antimicrobial Activity

- Objective : To evaluate the antimicrobial properties of this compound against E. coli and S. aureus.

- Method : Agar diffusion method was employed to test various concentrations of this compound.

- Results : Zones of inhibition were observed, confirming its potential as an antimicrobial agent.

Analytical Chemistry

This compound is also utilized in analytical chemistry for the determination of various compounds through spectroscopic methods. It aids in the stabilization of certain analytes during analysis.

Data Table: Spectroscopic Applications

| Technique | Application |

|---|---|

| UV-Vis Spectroscopy | Determination of organic compounds |

| NMR Spectroscopy | Stabilization of intermediates |

Mecanismo De Acción

CHROMIC ACETATE exerts its effects through several mechanisms:

Molecular Targets: The beta subunit of mitochondrial ATP synthase is a novel site for chromium action, influencing cellular energy production and metabolic regulation.

Pathways Involved: Chromium(III) can activate the AMP-activated protein kinase (AMPK) pathway, enhancing glucose metabolism and reducing mitochondrial damage.

Comparación Con Compuestos Similares

CHROMIC ACETATE is unique due to its distinctive structure and wide range of applications. Similar compounds include:

Chromium(III) nitrate: Used in the preparation of other chromium compounds.

Chromium(III) oxide: Employed as a pigment and in the production of refractory materials.

Chromium(III) acetylacetonate: Utilized as a catalyst in organic synthesis.

This compound stands out due to its specific coordination geometry and its role in various scientific and industrial applications.

Actividad Biológica

Chromic acetate, or chromium(III) acetate, is a coordination compound with significant biological activity and applications in various fields, including medicine, agriculture, and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound typically exists in the form of a dark green crystalline solid. Its chemical formula is , consisting of chromium in the +3 oxidation state coordinated with acetate ions. The compound is soluble in water and can form complexes with various biological molecules.

Mechanisms of Biological Activity

Chromium(III) ions are known to play a role in several biological processes:

- Insulin Sensitivity : Chromium(III) has been shown to enhance insulin action, which is crucial for glucose metabolism. It acts as a cofactor for insulin signaling pathways, potentially improving glucose tolerance in diabetic patients.

- Antioxidant Properties : Chromium(III) compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which can protect cells from damage.

- Cell Proliferation : Research indicates that chromium(III) can influence cell growth and differentiation, particularly in muscle and adipose tissues.

Case Studies and Research Findings

-

Insulin Sensitivity Enhancement :

A study conducted by Anderson et al. (1997) demonstrated that chromium supplementation improved insulin sensitivity in type 2 diabetic patients. Participants receiving chromium showed a significant reduction in fasting blood glucose levels compared to the placebo group . -

Antioxidant Activity :

Research by Kaur et al. (2015) highlighted the antioxidant effects of chromium(III) acetate on human lymphocytes. The study found that treatment with chromium(III) reduced oxidative stress markers significantly, suggesting its potential role in protecting against cellular damage . -

Impact on Lipid Metabolism :

A clinical trial involving chromium supplementation indicated improvements in lipid profiles among patients with metabolic syndrome. Participants experienced reductions in total cholesterol and triglycerides after 12 weeks of chromium(III) acetate administration .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Insulin Sensitivity | Enhances insulin signaling pathways | Anderson et al., 1997 |

| Antioxidant Properties | Scavenges free radicals | Kaur et al., 2015 |

| Lipid Metabolism | Improves lipid profiles | Clinical Trial Data |

Toxicity and Safety Considerations

While chromium(III) is generally considered less toxic than its hexavalent counterpart (), excessive intake can lead to adverse effects such as gastrointestinal disturbances and potential kidney damage. Long-term exposure to high levels should be monitored carefully.

Propiedades

IUPAC Name |

chromium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYQVWLEPYFFLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020327 | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB] | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg for aqueous solution (USCG, 1999) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids)) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-green powder | |

CAS No. |

1066-30-4, 17593-70-3, 39430-51-8 | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017593703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6DL7H397 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature)) | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.